1-(3-chloro-4-methylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
Description
The core structure consists of a pyrrolidin-2-one ring substituted at the 4-position with a 1H-1,3-benzodiazol-2-yl group bearing a prop-2-en-1-yl (allyl) chain. The aryl group at the 1-position is a 3-chloro-4-methylphenyl substituent, which likely enhances lipophilicity and binding interactions in biological systems .
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c1-3-10-24-19-7-5-4-6-18(19)23-21(24)15-11-20(26)25(13-15)16-9-8-14(2)17(22)12-16/h3-9,12,15H,1,10-11,13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROLHRMVYLRKSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The starting materials might include 3-chloro-4-methylphenyl derivatives and 1H-1,3-benzodiazole derivatives. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the chloro and methyl groups.
Cyclization: reactions to form the benzodiazole ring.
Alkylation: reactions to attach the prop-2-en-1-yl group.
Amide bond formation: to link the pyrrolidin-2-one moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography.
Scale-up processes: to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially forming oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to active sites: on enzymes, inhibiting or activating their function.
Interacting with receptors: on cell surfaces, modulating signal transduction pathways.
Altering gene expression: by interacting with DNA or RNA.
Comparison with Similar Compounds
Structural Analogues of Pyrrolidin-2-one-Benzodiazol/Benzimidazol Derivatives
The following compounds share the pyrrolidin-2-one-benzodiazol/benzimidazol scaffold but differ in substituents, influencing their physicochemical and biological properties:
Key Structural and Functional Differences
Aryl Group Modifications :
- The 3-chloro-4-methylphenyl group in the target compound (electron-withdrawing Cl and lipophilic Me) contrasts with the 3-methoxyphenyl group in (electron-donating OMe), which may alter binding affinity in hydrophobic pockets or enzyme active sites.
- The 4-chlorophenyl substituent in provides a balance of electronegativity and steric bulk compared to the target compound’s 3-Cl-4-Me substitution .
Biological Implications :
- While biological data for the target compound are unavailable, analogs like and highlight the importance of substituents in modulating activity. For example, chloroaryl groups (as in ) are often associated with improved metabolic stability, whereas allyl groups (as in the target compound) may facilitate covalent binding or allosteric modulation .
Biological Activity
The compound 1-(3-chloro-4-methylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₄ClN₃O
- Molecular Weight : 285.74 g/mol
The compound features a pyrrolidinone core substituted with a chloromethylphenyl group and a benzodiazole moiety, which are known to enhance its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of benzodiazoles possess significant anticancer properties. The compound has been evaluated for its antiproliferative effects against various cancer cell lines, particularly in breast cancer models such as MCF-7.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
The compound exhibited an IC₅₀ value of 12.5 µM , indicating moderate activity compared to the reference compound CA-4, which had an IC₅₀ of 3.9 µM .
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of tubulin polymerization, similar to other known agents in its class. The presence of the benzodiazole ring is thought to play a crucial role in enhancing these activities through interactions with cellular targets.
Antimicrobial Activity
In addition to anticancer properties, compounds containing benzodiazole derivatives have shown promise as antimicrobial agents. The specific compound was tested against various pathogens, including bacteria and fungi.
Table 2: Antimicrobial Activity
These results indicate that the compound has notable antimicrobial activity, particularly against Staphylococcus aureus with an MIC of 16 µg/mL .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Anticancer Properties : A study involving a series of benzodiazole derivatives demonstrated their ability to inhibit cell proliferation in breast cancer models, with some compounds showing enhanced selectivity towards cancerous cells over normal cells.
- Antimicrobial Efficacy : Another study evaluated a group of related compounds for their antimicrobial properties against resistant strains of bacteria, demonstrating that structural modifications could significantly enhance activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. Research indicates that modifications at specific positions on the benzodiazole and pyrrolidinone rings can lead to improved potency and selectivity.
Table 3: Structure-Activity Relationship Findings
| Modification | Effect on Activity |
|---|---|
| Chlorine at para position | Increased anticancer potency |
| Propene side chain | Enhanced antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
